

SGC0946 in Breast Cancer: A Technical Guide for Researchers

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An in-depth examination of the DOT1L inhibitor **SGC0946**, its mechanism of action, and its therapeutic potential in breast cancer, including in models of endocrine resistance.

Introduction

SGC0946 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is unique among histone methyltransferases in that it targets histone H3 at lysine 79 (H3K79), a residue located on the globular domain of the histone.[3] The methylation of H3K79 is predominantly associated with active transcription.[3] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, including breast cancer.[4][5] This technical guide provides a comprehensive overview of the current understanding of SGC0946's role in breast cancer studies, with a focus on its mechanism of action, experimental data, and relevant protocols for research and drug development professionals.

Mechanism of Action and Signaling Pathways

SGC0946 exerts its effects by competitively inhibiting the catalytic activity of DOT1L.[2][3] This leads to a global reduction in H3K79 methylation levels, which in turn alters the expression of a multitude of genes involved in cell cycle progression, self-renewal, and metastatic potential.[1] [6]



Downregulation of Estrogen Receptor Alpha (ERα) Signaling

A key mechanism of **SGC0946** in hormone-responsive breast cancer is the silencing of the Estrogen Receptor Alpha (ESR1) gene.[4] DOT1L has been identified as a novel cofactor for ERα, colocalizing with the receptor on chromatin to regulate the transcription of estrogen target genes.[4] By inhibiting DOT1L, **SGC0946** reduces H3K79 methylation at the ESR1 promoter and enhancer regions, leading to a decrease in ERα mRNA and protein levels.[4] This subsequently blocks the proliferation of both estrogen-dependent and antiestrogen-resistant breast cancer cells.[4] This finding is particularly significant for overcoming tamoxifen resistance, a major clinical challenge in the treatment of ER-positive breast cancer.[4][7][8][9]



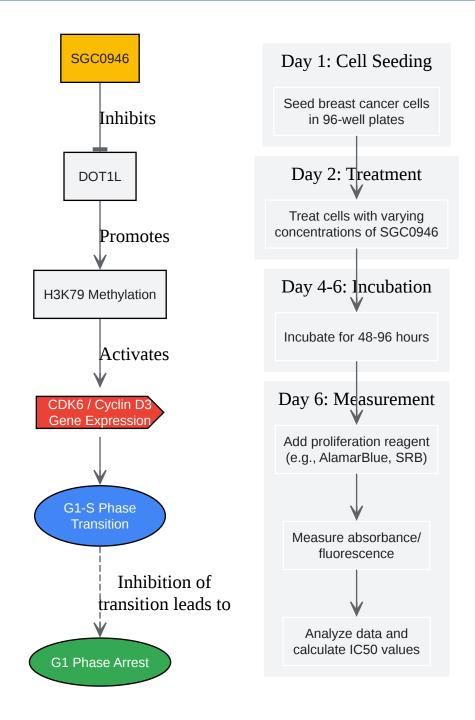
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SGC0946 mechanism in ER+ breast cancer.

Impact on Cell Cycle Regulators

Inhibition of DOT1L by **SGC0946** has been shown to induce a G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key cell cycle proteins, including CDK6 and Cyclin D3.[1]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 4. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Tamoxifen Resistance in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 9. Tamoxifen resistance in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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